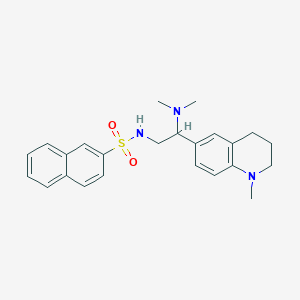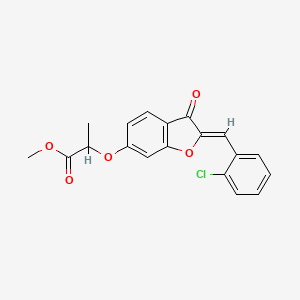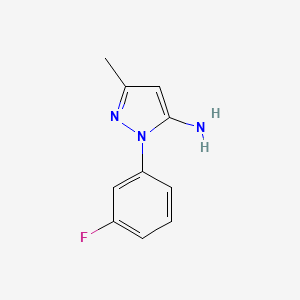
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound known for its unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis processes. The starting materials usually include derivatives of naphthalene and tetrahydroquinoline.
Step 1 Formation of the Naphthalene Sulfonyl Chloride: The initial step often involves sulfonylation of naphthalene to form naphthalene sulfonyl chloride. This can be achieved by reacting naphthalene with chlorosulfonic acid under controlled temperature conditions.
Step 2 Synthesis of Tetrahydroquinoline Intermediate: Concurrently, 1-methyl-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of quinoline derivatives.
Step 3 Coupling Reaction: The coupling of the intermediate with dimethylamine and the naphthalene sulfonyl chloride forms the final product. This reaction typically takes place in the presence of a base like triethylamine and under inert atmospheric conditions to prevent side reactions.
Industrial Production Methods
Industrial-scale production would mirror the lab synthesis but optimized for efficiency and yield. This could involve the use of continuous flow reactors to manage the exothermic reactions and ensure uniform product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation, especially at the dimethylamino or tetrahydroquinoline moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might be possible but are less common due to the stability of the compound's functional groups.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, utilizing reagents like sulfuric acid or nitric acid for nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Catalytic hydrogenation over palladium/carbon.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation and substitution reactions yield products with modified functional groups, leading to potentially new compounds with different properties and applications.
Aplicaciones Científicas De Investigación
The compound's unique structure lends itself to numerous applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Serves as a probe in biochemical assays due to its fluorescent properties.
Medicine: Potential pharmaceutical intermediate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Applied in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide exerts its effects through several mechanisms:
Molecular Targets: Interacts with specific enzymes and receptors, potentially inhibiting or activating their biological functions.
Pathways: Modulates signaling pathways related to cell growth and differentiation, making it a candidate for cancer research and therapy.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(dimethylamino)ethyl)naphthalene-2-sulfonamide
1-Methyl-1,2,3,4-tetrahydroquinoline derivatives
Naphthalene sulfonamide derivatives
Uniqueness
Its distinct combination of dimethylamino, tetrahydroquinoline, and naphthalene sulfonamide groups imparts a unique set of reactivity and properties not found in simpler analogs. This makes it particularly versatile in synthetic applications and research.
Conclusion
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a highly valuable compound with significant potential across multiple fields due to its unique structure and reactivity. Its synthesis, reactions, and applications illustrate the breadth of possibilities in organic chemistry and beyond.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-26(2)24(21-11-13-23-20(15-21)9-6-14-27(23)3)17-25-30(28,29)22-12-10-18-7-4-5-8-19(18)16-22/h4-5,7-8,10-13,15-16,24-25H,6,9,14,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREBSSMBZCFVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)


![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2358105.png)


![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)


![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)


